molecular formula C₁₂H₁₁NO₅ B1146746 Methyl 2-(3-nitrobenzylidene)acetoacetate CAS No. 119128-13-1

Methyl 2-(3-nitrobenzylidene)acetoacetate

Cat. No. B1146746
CAS RN: 119128-13-1
M. Wt: 249.22
InChI Key:
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Description

“Methyl 2-(3-nitrobenzylidene)acetoacetate” is an organic compound with the chemical formula C12H11NO5 . It is also known by other names such as “Methyl (2E)-2- (3-nitrobenzylidene)-3-oxobutanoate” and "Butanoic acid, 2- [ (3-nitrophenyl)methylene]-3-oxo-, methyl ester, (2E)-" .


Synthesis Analysis

The synthesis of “Methyl 2-(3-nitrobenzylidene)acetoacetate” can be achieved through the reaction of benzaldehyde and ethyl ketone acid methyl ester . The specific reaction conditions and procedures need to be performed in an organic chemistry laboratory .


Molecular Structure Analysis

The molecular formula of “Methyl 2-(3-nitrobenzylidene)acetoacetate” is C12H11NO5 . The average mass is 249.219 Da and the monoisotopic mass is 249.063721 Da .


Physical And Chemical Properties Analysis

“Methyl 2-(3-nitrobenzylidene)acetoacetate” appears as a colorless or light yellow liquid . It has a density of 1.296, a melting point of 158°C, a boiling point of 387°C, and a refractive index of 1.583 . It is soluble in organic solvents such as ethanol, dimethylformamide, and benzene, but insoluble in water .

Safety and Hazards

“Methyl 2-(3-nitrobenzylidene)acetoacetate” is an irritating chemical and should be avoided in contact with skin and eyes . Appropriate personal protective equipment such as gloves, glasses, and laboratory coats should be worn during operation . It should be stored in a dark, dry, and well-ventilated place .

Future Directions

“Methyl 2-(3-nitrobenzylidene)acetoacetate” can be used in the synthesis of drugs, dyes, and optically active compounds . It can also be used in the preparation of pesticides and insecticides . As such, future research and development could explore these applications further.

properties

IUPAC Name

methyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-8(14)11(12(15)18-2)7-9-4-3-5-10(6-9)13(16)17/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUBYLJQOZIBQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960166
Record name Methyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39562-17-9
Record name Methyl 2-[(3-nitrophenyl)methylene]-3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39562-17-9
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Record name Methyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(3-nitrobenzylidene)acetoacetate
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Synthesis routes and methods

Procedure details

A solution of 151 g (1.00 mole) of 3-nitrobenzaldehyde, 116 g (1.00 mole) of methyl acetoacetate, 10 mL of glacial acetic acid, 4 mL of piperidine, and 400 mL of benzene was refluxed 2 hr during which time 21 mL of water was removed via a Dean-Stark trap. The dark yellow solution was cooled to ambient temperature and solidification occurred. Filtration followed by washing with ether afforded 180 g of product as a yellow solid. An additional 23 g product was obtained from the filtrate to yield a total of 203 g (82%) of product, m.p. 145°-146° C. (literature m.p., 158° C.; cf: Meyer, et al., Arzneim.Forsch/Drug Research, 31, 407 (1981)).
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Q & A

Q1: What is the significance of Methyl 2-(3-nitrobenzylidene)acetoacetate in the synthesis of Pranidipine?

A: Methyl 2-(3-nitrobenzylidene)acetoacetate is a crucial intermediate formed by the condensation of Methyl acetoacetate and 3-nitrobenzaldehyde. This compound then undergoes a Hantzsch cyclization with cinnamyl 3-aminocrotonate to produce Pranidipine []. This synthetic route offers a milder and more efficient way to synthesize Pranidipine compared to previous methods.

Q2: What spectroscopic data confirms the successful synthesis of Methyl 2-(3-nitrobenzylidene)acetoacetate?

A: While the research paper primarily focuses on the final product, Pranidipine, it mentions that the synthesized Pranidipine was characterized by IR, 1H NMR, 13C NMR, and MS spectral measurements []. It can be inferred that similar spectroscopic techniques were likely employed to confirm the structure of Methyl 2-(3-nitrobenzylidene)acetoacetate during the synthesis process.

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